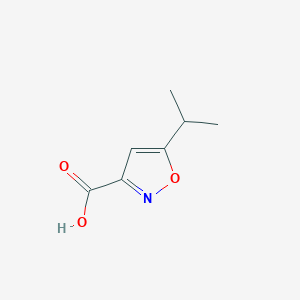

5-Isopropylisoxazole-3-carboxylic acid

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-propan-2-yl-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-4(2)6-3-5(7(9)10)8-11-6/h3-4H,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYWGKTMGWXRLRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50424333 | |

| Record name | 5-Isopropylisoxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89776-74-9 | |

| Record name | 5-Isopropylisoxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(propan-2-yl)-1,2-oxazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Isoxazole Heterocyclic Core: a Cornerstone in Contemporary Science

The isoxazole (B147169) ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif has garnered considerable attention in medicinal chemistry and materials science for several key reasons. The isoxazole core is considered a "privileged" scaffold in drug discovery, meaning it can interact with a wide range of biological targets. rsc.orgnih.govbohrium.com Its presence in a molecule can enhance pharmacokinetic profiles, increase therapeutic efficacy, and potentially reduce toxicity. bohrium.comdaneshyari.com

The scientific community has extensively investigated isoxazole derivatives for a broad spectrum of biological activities. Research has demonstrated their potential as antimicrobial, anticancer, anti-inflammatory, and neuroprotective agents. rsc.orgnih.govresearchgate.net This versatility makes the isoxazole ring a valuable building block in the synthesis of new therapeutic candidates aimed at treating a variety of diseases, including cancer, infections, and neurodegenerative disorders. rsc.orgnih.gov The unique electronic properties and the ability of the isoxazole ring to form various non-covalent interactions contribute to its utility in the design of bioactive molecules. bohrium.com

The Role of Carboxylic Acid Functionalities in Isoxazole Derivatives

Foundational and Evolving Approaches to Isoxazole Ring Construction

The construction of the isoxazole ring is a cornerstone of heterocyclic chemistry, with classical methods continually being refined for greater efficiency, selectivity, and substrate scope.

Cyclization Reactions Utilizing Diverse Precursors

One of the most fundamental approaches to the isoxazole core involves the cyclocondensation of a three-carbon component with a source of hydroxylamine (B1172632). nanobioletters.com This strategy is valued for its use of readily available starting materials.

β-enamino diketones have emerged as versatile precursors for the regioselective synthesis of functionalized isoxazoles. rsc.org By reacting these 1,3-dielectrophilic systems with hydroxylamine hydrochloride, specific regioisomers can be obtained by carefully controlling the reaction conditions and the structure of the substrate. rsc.org For instance, variations in the solvent and the use of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) can direct the cyclization to yield a single, desired isomer in high yield. rsc.org

Another powerful cyclization method involves the electrophilic cyclization of O-methyl oximes derived from 2-alkyn-1-ones. nih.gov Treatment of these precursors with an electrophile, such as iodine monochloride (ICl), induces ring closure to form highly substituted 4-iodoisoxazoles under mild conditions. These iodo-substituted isoxazoles are valuable intermediates that can be further functionalized. nih.gov

1,3-Dipolar Cycloaddition Strategies with Nitrile Oxides

The 1,3-dipolar cycloaddition, or [3+2] cycloaddition, between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile) is arguably the most effective and widely used method for constructing the isoxazole ring. nih.govnih.govresearchgate.net This reaction is highly efficient for creating 3,5-disubstituted isoxazoles. nih.gov

A key challenge in this methodology is the inherent instability of nitrile oxides, which necessitates their generation in situ. mdpi.com This is typically achieved by the oxidation of aldoximes or the dehydrohalogenation of hydroximoyl chlorides. Various reagents and conditions have been developed to facilitate this transformation, allowing the nitrile oxide to be trapped by an alkyne as soon as it is formed.

Below is a table summarizing common methods for the in situ generation of nitrile oxides for cycloaddition reactions.

| Precursor | Reagent/Conditions | Description | Reference(s) |

| Aldoxime | N-chlorosuccinimide (NCS), Et₃N | A common method where NCS acts as an oxidant to convert the aldoxime to a hydroximoyl chloride, which is then dehydrochlorinated by a base. | rsc.org |

| Aldoxime | Sodium hypochlorite (B82951) (NaOCl), Et₃N | An alternative oxidation system that generates the nitrile oxide intermediate from an aldoxime. nih.gov | nih.gov |

| Hydroximoyl Chloride | Triethylamine (B128534) (Et₃N) or other bases | A straightforward method involving the base-mediated elimination of HCl from a stable hydroximoyl chloride precursor. | organic-chemistry.org |

| Primary Nitro Compound | Phenyl isocyanate, Et₃N | A classical dehydrating agent that promotes the formation of a nitrile oxide from a nitroalkane. | mdpi.com |

The intramolecular version of this reaction, known as the intramolecular nitrile oxide cycloaddition (INOC), is also a powerful tool for building complex, fused heterocyclic systems containing an isoxazole ring. mdpi.commdpi.com

Regioselective Functionalization Techniques of Isoxazole Scaffolds

Beyond building the ring from acyclic precursors, the direct functionalization of a pre-formed isoxazole scaffold offers an alternative route to complex derivatives. Achieving regioselectivity—the ability to introduce a functional group at a specific position—is paramount.

One effective strategy is the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes using iodine monochloride, which reliably produces 4-iodoisoxazoles. nih.gov The iodine atom at the C4 position can then be readily substituted through various transition metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, allowing for the introduction of diverse aryl or alkyl groups. nih.govresearchgate.net This provides a modular approach to 3,4,5-trisubstituted isoxazoles. nih.gov

Furthermore, the development of synthetic methodologies from versatile precursors like β-enamino diketones allows for significant regiochemical control. By modifying reaction conditions (e.g., choice of acid or base, solvent, temperature), it is possible to selectively synthesize different series of regioisomeric isoxazoles, including 4,5-disubstituted, 3,4-disubstituted, and 3,4,5-trisubstituted products from the same class of starting materials. rsc.org

Modern Paradigms in Isoxazole Chemical Synthesis

Recent advancements in synthetic organic chemistry have introduced new paradigms for isoxazole synthesis, focusing on the use of metal catalysts for novel transformations and the development of more sustainable, metal-free alternatives.

Transition Metal-Catalyzed Routes for Isoxazole Formation

Transition metal catalysis has become indispensable for achieving high efficiency and selectivity in isoxazole synthesis. researchgate.net Catalysts based on copper, palladium, gold, and iron have been employed to facilitate unique bond formations and cascade reactions. nih.govrsc.org

Copper(I) catalysts are widely used to promote the [3+2] cycloaddition of terminal alkynes with in situ generated nitrile oxides, providing a rapid and regioselective route to 3,5-disubstituted isoxazoles. nih.govorganic-chemistry.org Gold and silver catalysts have been shown to be effective in the intramolecular cyclization of 2-alkynone O-methyl oximes, leading to functionalized isoxazoles under mild conditions. organic-chemistry.orgnih.gov Palladium catalysts are particularly valuable for cascade reactions, such as the annulation/allylation of alkynyl oxime ethers with allyl halides to produce complex isoxazoles. organic-chemistry.org

The table below highlights several transition metal-catalyzed methods for isoxazole synthesis.

| Metal Catalyst | Reaction Type | Description | Reference(s) |

| Copper (Cu) | [3+2] Cycloaddition | Catalyzes the reaction between terminal alkynes and nitrile oxides, often generated in situ. nih.govorganic-chemistry.org | nih.govorganic-chemistry.org |

| Palladium (Pd) | Cascade Annulation/Allylation | Enables multi-step sequences where an alkynyl oxime ether reacts with an allyl halide to form a functionalized isoxazole ring. organic-chemistry.org | organic-chemistry.org |

| Gold (Au) | Intramolecular Cyclization | Catalyzes the cyclization of 2-alkynone O-methyl oximes, often in cascade sequences including subsequent functionalization like fluorination. organic-chemistry.org | organic-chemistry.org |

| Iron (Fe) | Multi-step Sequence | Used in sequential catalytic systems, often paired with palladium, to construct trisubstituted isoxazoles from propargylic alcohols. nih.gov | nih.gov |

Sustainable and Metal-Free Synthetic Methodologies

In line with the principles of green chemistry, significant effort has been directed towards developing metal-free and more environmentally benign methods for isoxazole synthesis. nih.govrsc.org These approaches aim to reduce costs, toxicity, and waste associated with metal catalysts. nih.govrsc.org

One notable metal-free method utilizes the organic base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to promote the regioselective synthesis of 3,5-disubstituted isoxazoles from aldoximes and alkynes. nih.govrsc.org Another innovative approach employs tert-butyl nitrite (B80452) (TBN) as a metal-free radical initiator and a source of the N–O fragment. mdpi.com This has been successfully applied to the intramolecular cycloaddition of methyl azaarenes to construct isoxazole-fused heterocyclic systems in a one-pot process. mdpi.com

Microwave-assisted synthesis has also been explored as a sustainable technique, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating. nih.govresearchgate.net These metal-free strategies represent a significant step towards more economical and ecologically responsible chemical manufacturing. rsc.org

Multi-component Reactions and Diversity-Oriented Synthesis of Isoxazole Libraries

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, are highly efficient for generating molecular diversity. scielo.brnih.gov MCRs are particularly well-suited for the synthesis of isoxazole libraries for high-throughput screening in drug discovery. mdpi.com A common MCR for isoxazole synthesis involves the reaction of an aldehyde, a β-ketoester like ethyl acetoacetate, and hydroxylamine hydrochloride. scielo.brresearchgate.net These reactions can be catalyzed by various agents, including acidic ionic liquids or even natural catalysts like fruit juices, highlighting the versatility and potential for green chemistry applications. scielo.brresearchgate.net

Diversity-oriented synthesis (DOS) aims to create structurally diverse collections of molecules. nih.gov Solid-phase synthesis methodologies have been developed for the parallel construction of isoxazole libraries. nih.gov This often involves a 1,3-dipolar cycloaddition of in-situ generated nitrile oxides with resin-bound alkynes, allowing for the introduction of diversity at multiple positions of the isoxazole scaffold. nih.gov

Isomerization and Rearrangement Pathways Leading to Isoxazoles and Related Heterocycles

The isoxazole ring can be formed through various isomerization and rearrangement reactions. One such pathway involves the cycloisomerization of α,β-acetylenic oximes, which can be catalyzed by gold salts to produce substituted isoxazoles in good yields. organic-chemistry.org This method allows for the selective synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles. organic-chemistry.org Tandem reactions involving the rearrangement of other heterocyclic systems can also lead to isoxazole formation. For instance, a base-mediated rearrangement of substituted oxetanes can lead to the cascade formation of isoxazoles. nih.gov Another important route is the intramolecular nitrile oxide cycloaddition (INOC), where a molecule containing both a nitrile oxide precursor and a dipolarophile (alkene or alkyne) undergoes cyclization to form a fused isoxazole or isoxazoline (B3343090) ring system. nih.gov

Lithiation and Subsequent Electrophilic Quenching for Derivatization

Lithiation followed by electrophilic quenching is a powerful strategy for the functionalization of existing isoxazole rings. researchgate.net This method typically involves the deprotonation of a C-H bond on the isoxazole ring or a substituent using a strong base, such as n-butyllithium, to form a lithiated intermediate. researchgate.netclockss.org This highly reactive organolithium species can then react with a variety of electrophiles to introduce new functional groups. umt.edu Lateral lithiation, the deprotonation of a methyl or methylene (B1212753) group attached to the isoxazole ring, is a common approach for derivatization at the side chain. researchgate.netumt.edu For example, 3,5-dimethylisoxazole (B1293586) undergoes lateral lithiation at the 5-methyl group, and subsequent carboxylation yields the corresponding acetic acid derivative. researchgate.net The regioselectivity of lithiation can be influenced by the presence of directing groups on the isoxazole ring. clockss.org This methodology provides a versatile tool for the synthesis of complex isoxazole derivatives that may be difficult to access through other routes. nih.gov

Table 2: Examples of Electrophiles Used in the Quenching of Lithiated Isoxazoles

| Electrophile | Resulting Functional Group | Reference |

|---|---|---|

| Carbon Dioxide (CO₂) | Carboxylic Acid | researchgate.net |

| Methyl Iodide (CH₃I) | Methyl | clockss.org |

| Dialkyl Azodicarboxylates | Alkylhydrazine | umt.edu |

| Disulfides | Thioalkyl | umt.edu |

| Deuteromethanol (CH₃OD) | Deuterium | clockss.org |

| Benzyl Bromide | Benzyl | clockss.org |

Targeted Synthesis of Functionalized this compound Derivatives for Research

The targeted synthesis of functionalized this compound derivatives is driven by the need for novel compounds with specific biological activities or material properties. The isoxazole-3-carboxylic acid moiety is a key pharmacophore, and its derivatization allows for the fine-tuning of molecular properties. nih.gov

The synthesis of these derivatives often starts with the construction of the core 5-isopropylisoxazole-3-carboxylate ester. This can be achieved through a 1,3-dipolar cycloaddition reaction between an alkyne bearing the isopropyl group and a nitrile oxide precursor for the carboxylic acid functionality. Subsequent hydrolysis of the ester provides the carboxylic acid.

Once the this compound scaffold is obtained, a variety of functional groups can be introduced. For instance, the carboxylic acid can be converted to an acid chloride and then reacted with various amines to generate a library of amides. researchgate.net Alternatively, the carboxylic acid can be coupled with alcohols to form esters. researchgate.net These derivatization strategies are crucial for structure-activity relationship (SAR) studies in drug discovery. For example, a series of 5-phenylisoxazole-3-carboxylic acid derivatives were synthesized and evaluated as xanthine (B1682287) oxidase inhibitors, demonstrating the importance of targeted synthesis in identifying potent enzyme inhibitors. nih.gov

Preparation of Carboxamide and Carbohydrazide (B1668358) Conjugates

The carboxylic acid group of this compound and its analogues serves as a versatile handle for conjugation, primarily through the formation of carboxamide and carbohydrazide derivatives. These reactions are fundamental in creating libraries of compounds for various research applications.

Carboxamide Synthesis

The most direct method for synthesizing isoxazole-3-carboxamides is the coupling of the corresponding carboxylic acid with a primary or secondary amine. This transformation typically requires the use of a coupling agent to activate the carboxylic acid. Common coupling systems include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBT) or 4-dimethylaminopyridine (B28879) (DMAP) to improve efficiency and suppress side reactions. nih.govresearchgate.net For instance, the synthesis of 5-methyl-3-phenylisoxazole-4-carboxamide (B2444219) derivatives has been achieved by reacting the parent carboxylic acid with various aniline (B41778) derivatives in the presence of EDC and DMAP in dichloromethane (B109758) (DCM). nih.gov

An alternative two-step procedure involves the conversion of the carboxylic acid to a more reactive acyl chloride. This is typically accomplished using thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net The resulting isoxazole-3-carbonyl chloride is then reacted with the desired amine, often in the presence of a base like pyridine (B92270) or triethylamine (TEA) to neutralize the HCl byproduct, yielding the target carboxamide. researchgate.netresearchgate.net This method is particularly useful when coupling less reactive amines.

Below is a table summarizing common conditions for isoxazole carboxamide synthesis.

| Starting Material | Reagents | Solvent | Conditions | Product | Ref |

| Isoxazole-3-carboxylic acid, Amine | EDC, DMAP | DCM | Room Temperature | Isoxazole-3-carboxamide (B1603040) | nih.gov |

| Isoxazole-3-carboxylic acid, Amine | DCC, HOBT | N/A | N/A | Isoxazole-3-carboxamide | researchgate.net |

| Isoxazole-3-carboxylic acid | 1. SOCl₂, Pyridine2. Amine | N/A | Room Temperature | Isoxazole-3-carboxamide | researchgate.net |

| Isoxazole-3-carboxylic acid | 1. Oxalyl chloride, TEA2. Amine | DCM | N/A | Isoxazole-3-carboxamide | researchgate.net |

Carbohydrazide Synthesis

The preparation of isoxazole-3-carbohydrazides typically begins with an ester derivative of the carboxylic acid, such as a methyl or ethyl ester. This ester is then subjected to hydrazinolysis, which involves a reaction with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). nih.gov The reaction is commonly carried out in a protic solvent like ethanol (B145695) and often requires heating under reflux for several hours to proceed to completion. nih.govresearchgate.net This nucleophilic acyl substitution reaction displaces the alkoxy group of the ester to form the more stable carbohydrazide. These carbohydrazides are stable intermediates that can be further functionalized, for example, by condensation with aldehydes or ketones to form hydrazones. nih.gov

| Starting Material | Reagents | Solvent | Conditions | Product | Ref |

| Methyl 5-phenylisoxazole-3-carboxylate | Hydrazine hydrate | Methanol | Reflux, 3-5 hours | 5-Phenylisoxazole-3-carbohydrazide | nih.gov |

| Isoxazole ester | Hydrazine monohydrate | Ethanol | N/A | Isoxazole-3-carbohydrazide | researchgate.net |

Integration into Peptidomimetics and Unnatural Amino Acid Frameworks

The rigid, planar structure of the isoxazole ring and the functional handle provided by the carboxylic acid group make this compound and its analogues valuable building blocks for the design of peptidomimetics and the synthesis of unnatural amino acids. nih.gov These structures are instrumental in drug discovery for developing therapeutic agents with improved properties.

Isoxazole-Based Unnatural Amino Acids

Unnatural amino acids are non-proteinogenic amino acids that can be incorporated into peptides or proteins to modify their structure and function. scripps.edu Isoxazole carboxylic acids have been successfully utilized as mimics of naturally occurring amino acid functionalities. In one notable example, an isoxazole carboxylic acid was used as a bioisostere for the phosphate (B84403) group of phosphotyrosine. nih.gov This novel unnatural amino acid was synthesized and subsequently incorporated into a known peptide-based inhibitor of the STAT3 protein, demonstrating that the isoxazole moiety can effectively mimic the key interactions of the phosphate group. nih.gov

Another approach involves using bifunctional isoxazole derivatives, such as 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA), which contains both an amino and a carboxylic acid group. nih.govmdpi.com This compound is considered a non-proteinogenic β-amino acid because the amino group is at the β-position relative to the carboxyl group. mdpi.com Researchers have demonstrated the feasibility of incorporating AMIA into peptide chains using solid-phase peptide synthesis (SPPS) techniques. nih.govmdpi.com The carboxylic acid of AMIA can be coupled to the N-terminal amino group of a resin-bound peptide, extending the peptide chain with this unique, constrained structural unit. nih.gov

| Isoxazole Derivative | Application | Outcome | Ref |

| Isoxazole carboxylic acid | Phosphotyrosine mimic | Successfully replaced the phosphate group in a STAT3 protein inhibitor. | nih.gov |

| 5-Amino-3-methyl-isoxazole-4-carboxylic acid (AMIA) | Unnatural β-amino acid | Successfully incorporated into a peptide chain via solid-phase synthesis. | nih.govmdpi.com |

The incorporation of these isoxazole-based frameworks into peptides can impart desirable properties, such as increased resistance to enzymatic degradation and constrained conformations that can lead to higher binding affinity and selectivity for biological targets. The development of synthetic methods to integrate these building blocks is therefore a significant area of chemical research. nih.gov

Reaction Profiles and Mechanistic Investigations of 5 Isopropylisoxazole 3 Carboxylic Acid

Reactivity of the Isoxazole (B147169) Ring System under Various Conditions

The stability of the isoxazole ring is significantly influenced by pH and temperature. Generally, isoxazoles exhibit considerable stability in acidic and neutral conditions. However, they are susceptible to base-catalyzed ring opening. researchgate.net For instance, studies on leflunomide, a structurally related isoxazole, have shown that the ring is stable at acidic pH (4.0) but undergoes decomposition in basic conditions (pH 10.0). researchgate.net This susceptibility to cleavage under basic conditions is a key aspect of isoxazole reactivity.

The electron-rich nature of the isoxazole ring makes it generally resistant to electrophilic aromatic substitution. nanobioletters.com Conversely, the presence of the electron-withdrawing carboxylic acid group at the 3-position can influence the ring's reactivity towards nucleophiles. Deprotonation at the C-5 position can occur under moderately basic conditions, but this can lead to ring instability. nanobioletters.comnsf.gov

Photochemical conditions can also induce transformations of the isoxazole ring. Under UV irradiation, the weak N-O bond is prone to cleavage, leading to a rearrangement to an oxazole (B20620) through an azirine intermediate. acs.orgwikipedia.org

Chemical Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group at the 3-position of the isoxazole ring is a key handle for a variety of chemical transformations.

The carboxylic acid group of 5-Isopropylisoxazole-3-carboxylic acid can readily undergo nucleophilic substitution reactions to form a range of derivatives. These reactions typically proceed through the activation of the carboxylic acid, for example, by conversion to an acyl chloride or through the use of coupling agents.

Common transformations include:

Esterification: Reaction with alcohols in the presence of an acid catalyst or using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) yields the corresponding esters.

Amidation: Treatment with amines, often facilitated by coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), produces amides. nih.gov The nucleophilicity of the amine can be a determining factor in the reaction's success. nih.gov

A general method for the synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids has been developed, which involves the in situ formation of an acylpyridinium salt followed by reaction with isocyanoacetates. nih.gov This highlights the versatility of the carboxylic acid group in forming other heterocyclic systems.

| Reaction Type | Nucleophile | Activating/Coupling Agent | Product |

|---|---|---|---|

| Esterification | Alcohols (e.g., Methanol, Ethanol) | Acid catalyst (e.g., H₂SO₄), DCC | Corresponding Ester |

| Amidation | Amines (e.g., primary, secondary) | HATU, DIPEA | Corresponding Amide |

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide. wikipedia.org The decarboxylation of isoxazole-3-carboxylic acids is a known transformation, and the ease with which it occurs depends on the stability of the resulting carbanion intermediate. The mechanism for the decarboxylation of benzisoxazole-3-carboxylic acids has been studied, providing insight into this process. acs.org For 5-methylisoxazole-3-carboxylic acid, the decarboxylation reaction has also been investigated. researchgate.net In the case of this compound, heating can induce decarboxylation to yield 5-isopropylisoxazole. The reaction conditions, such as solvent and temperature, can significantly influence the rate of this reaction.

The isoxazole ring can undergo reductive cleavage. For example, hydrogenation of ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate over a palladium catalyst leads to the reductive opening of the isoxazole ring to form an enaminone. mdpi.com This occurs via a domino process involving initial deoxygenation to the 5-methylisoxazole (B1293550) derivative followed by the N-O bond cleavage. mdpi.com The reductive ring opening of the anticoagulant razaxaban, which contains a 1,2-benzisoxazole (B1199462) structure, is a major metabolic pathway. nih.gov This reduction is catalyzed by NADH-dependent reductases in the liver. nih.gov

The carboxylic acid group itself is generally resistant to further oxidation. However, strong reducing agents like lithium aluminum hydride can reduce the carboxylic acid to a primary alcohol, yielding (5-isopropylisoxazol-3-yl)methanol.

Intramolecular Rearrangements and Fragmentation Mechanisms of Isoxazole Derivatives

Isoxazole derivatives are known to undergo a variety of intramolecular rearrangements and fragmentations, often initiated by heat, light, or chemical reagents.

Photochemical Rearrangement: As mentioned, UV irradiation can cause the isoxazole ring to rearrange into an oxazole via an acyl azirine intermediate. acs.orgwikipedia.org This highly atom-efficient process has gained renewed interest for its synthetic utility. acs.org

Base-Catalyzed Rearrangements: In some cases, base treatment can induce ring transformations. For example, a novel isoxazole-oxazole ring transformation has been observed in the conversion of ethyl 5-hydroxy-3-(5-methylisoxazol-4-yl) isoxazole-4-carboxylate into 4-cyano-5-methyloxazol-2-ylacetic acid, which is proposed to proceed through a Beckmann-type rearrangement. rsc.org

Collision-Induced Dissociation: Mass spectrometry studies have revealed novel fragmentation pathways. For instance, metabolites of valdecoxib (B1682126) containing a 5-hydroxymethyl or 5-carboxylic acid moiety on the isoxazole ring undergo a unique two-step rearrangement upon collision-induced dissociation. nih.gov This involves an intramolecular SN2 reaction followed by a four-membered ring rearrangement and cleavage of the N-O bond. nih.gov

Fragmentation Pathways: The fragmentation of the isoxazole molecule can lead to the formation of various smaller molecules and radicals. researchgate.net Photofragmentation studies have identified excited hydrogen atoms and diatomic fragments like CH, CN, and NH. researchgate.net

Intermolecular Coupling Reactions for Complex Molecular Architectures

This compound and its derivatives can serve as building blocks in intermolecular coupling reactions to construct more complex molecules. The isoxazole ring itself can participate in such reactions, or the carboxylic acid can be converted into a group suitable for coupling.

Advanced Spectroscopic Characterization and Computational Analysis of 5 Isopropylisoxazole 3 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of a molecule. For 5-isopropylisoxazole-3-carboxylic acid, both ¹H and ¹³C NMR would provide definitive structural information.

In ¹H NMR spectroscopy, the acidic proton of the carboxyl group is expected to appear as a broad singlet far downfield, typically in the 10-12 ppm region, due to deshielding and hydrogen bonding. libretexts.orglibretexts.org The isopropyl group would present a characteristic pattern: a septet for the single methine proton and a doublet for the six equivalent methyl protons. The methine proton's signal would be shifted downfield due to the proximity of the electron-withdrawing isoxazole (B147169) ring. The isoxazole ring itself contains a single proton at the 4-position, which would appear as a sharp singlet.

In ¹³C NMR, the carboxyl carbon is highly deshielded and would resonate in the 165-185 ppm range. libretexts.org The carbons of the isoxazole ring (C3, C4, and C5) would have distinct chemical shifts influenced by the nitrogen and oxygen heteroatoms and the substituents. The isopropyl group carbons would appear in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 12.0 (broad s, 1H) | 165 - 185 |

| Isoxazole C4-H | 6.0 - 7.0 (s, 1H) | 100 - 115 |

| Isopropyl -CH | 3.0 - 3.5 (septet, 1H) | 25 - 35 |

| Isopropyl -CH₃ | 1.2 - 1.5 (d, 6H) | 20 - 25 |

| Isoxazole C3 | - | 155 - 165 |

Predicted values are based on general chemical shift ranges for similar functional groups and heterocyclic systems. libretexts.orgipb.pt

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint by probing the vibrational modes of chemical bonds.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by features from the carboxylic acid group. A very broad and strong absorption band is expected in the 2500-3300 cm⁻¹ region, corresponding to the O-H stretching vibration, which is broadened due to strong intermolecular hydrogen bonding that forms dimers. libretexts.orgechemi.com The C=O stretching of the carboxyl group will give rise to an intense, sharp peak between 1710 and 1760 cm⁻¹. libretexts.org Conjugation with the isoxazole ring may lower this frequency toward the lower end of the range. libretexts.org Other significant peaks include the C-O stretch (1210-1320 cm⁻¹) and a broad O-H bend (900-960 cm⁻¹). spectroscopyonline.com Vibrations from the isoxazole ring (C=N, C-O, N-O stretching) and the isopropyl C-H bonds would also be present.

Raman Spectroscopy: Raman spectroscopy would complement the FT-IR data. The C=O stretch is typically a strong band in the Raman spectrum. The symmetric vibrations of the isoxazole ring are often more Raman-active than IR-active, providing valuable structural information.

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Very Broad |

| C-H stretch (Isopropyl, Isoxazole) | 2850 - 3000 | Medium-Strong |

| C=O stretch (Carboxylic Acid) | 1710 - 1760 | Strong, Sharp |

| C=N stretch (Isoxazole) | 1500 - 1650 | Medium |

| C-O stretch (Carboxylic Acid) | 1210 - 1320 | Strong |

Predicted values are based on established group frequencies. libretexts.orgechemi.comspectroscopyonline.com

Mass Spectrometry (HRMS, Tandem MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound and to deduce its structure through fragmentation analysis. For this compound (C₇H₉NO₃), the exact molecular weight is 155.0582 g/mol .

High-Resolution Mass Spectrometry (HRMS): HRMS would confirm the elemental formula by providing a highly accurate mass measurement of the molecular ion ([M]⁺ or [M+H]⁺).

Tandem MS (MS/MS): Tandem mass spectrometry would reveal the fragmentation pathways. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group ([M-17]) and the entire carboxyl group ([M-45]). libretexts.orgmiamioh.edu For this specific molecule, other expected fragmentations would involve the isopropyl group and the isoxazole ring. Alpha-cleavage next to the carbonyl group is a prominent pathway for carboxylic acids. libretexts.org The isoxazole ring can undergo characteristic cleavage patterns, providing further structural confirmation.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment | Neutral Loss |

|---|---|---|

| 155 | [C₇H₉NO₃]⁺ | Molecular Ion |

| 138 | [C₇H₈NO₂]⁺ | OH (17) |

| 112 | [C₅H₆NO]⁺ | Isopropyl (43) |

| 110 | [C₆H₈N]⁺ | COOH (45) |

Fragmentation is predicted based on general principles for carboxylic acids and heterocyclic compounds. libretexts.orgmiamioh.educhemguide.co.uk

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, providing information about electronic transitions within a molecule. The isoxazole ring in this compound contains a conjugated π-electron system. This system is expected to exhibit π → π* electronic transitions. Simple, non-conjugated carboxylic acids typically absorb around 210 nm, which is often too low to be of significant diagnostic use. libretexts.org The conjugated isoxazole system is also expected to absorb in the lower UV range, likely between 210-240 nm. The exact absorption maximum (λ_max) would be influenced by the solvent polarity.

Computational Chemistry Approaches for Understanding this compound

In the absence of extensive experimental data, computational methods like Density Functional Theory (DFT) are invaluable for predicting molecular properties.

DFT calculations can be employed to determine the most stable three-dimensional geometry of the molecule. By optimizing the structure, key parameters such as bond lengths, bond angles, and dihedral angles can be calculated. These theoretical calculations can also be used to predict the IR, Raman, and NMR spectra, which can then be compared with experimental data for validation. mdpi.com Furthermore, DFT can provide insights into the electronic structure, such as the distribution of electron density and the molecular electrostatic potential, highlighting regions of the molecule that are electron-rich or electron-poor.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of the molecule's kinetic stability and chemical reactivity. irjweb.comnih.gov

For this compound, the HOMO is likely to be localized over the electron-rich isoxazole ring system. The LUMO, conversely, is expected to be distributed over the electron-withdrawing carboxylic acid group and the heterocyclic ring. A smaller HOMO-LUMO gap suggests higher reactivity and greater polarizability. nih.gov DFT calculations can precisely determine the energies of these orbitals and visualize their spatial distribution, offering a deeper understanding of the molecule's electronic behavior and potential for chemical reactions. nih.gov

Prediction and Interpretation of Spectroscopic Data

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and help interpret experimental data. Techniques like Density Functional Theory (DFT) are used to calculate vibrational (infrared and Raman) and NMR spectra with a high degree of accuracy.

The interpretation of a molecule's structure relies on the close correlation between theoretical and experimental spectra. For the isoxazole class of compounds, DFT calculations, often using the B3LYP functional with a basis set like 6-311+G(d,p), have been shown to predict vibrational frequencies that align closely with experimental findings. Anharmonic calculations and uniform scaling factors are often applied to the computed frequencies to improve the match with experimental values obtained from solid-state or solution samples. researchgate.netnih.gov For instance, studies on the parent isoxazole molecule have demonstrated that calculated harmonic wavenumbers can achieve a root-mean-square (rms) deviation of just 3 cm⁻¹ from experimental values when scaled appropriately. researchgate.net

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. uncw.edumdpi.com These predictions involve calculating the isotropic shielding values for each nucleus in the optimized molecular structure. By performing a Boltzmann-weighted average of the predicted shifts for all low-energy conformers, a final predicted spectrum is generated that can be compared to experimental results to confirm structural assignments. uncw.edu For complex molecules, this computational approach is invaluable for resolving ambiguities in spectral assignments. mdpi.comresearchgate.net

Below is a representative table illustrating the kind of correlation expected between calculated and experimental vibrational frequencies for an isoxazole carboxylic acid derivative, based on methodologies reported in the literature. niscpr.res.inresearchgate.net

Table 1: Representative Comparison of Predicted vs. Experimental Vibrational Frequencies for an Isoxazole Carboxylic Acid Moiety This table is illustrative, based on typical results from DFT (B3LYP) calculations for similar structures.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹, Scaled) | Experimental Wavenumber (cm⁻¹) | Assignment (Potential Energy Distribution) |

|---|---|---|---|

| O-H stretch | ~3610 | ~3500-3400 (broad) | 100% ν(O-H) |

| C=O stretch | ~1770 | ~1710 | 95% ν(C=O) |

| C=N stretch | ~1600 | ~1595 | 80% ν(C=N) + ring modes |

| C-O stretch (acid) | ~1240 | ~1250 | 75% ν(C-O) + δ(O-H) |

| Isoxazole Ring bend | ~890 | ~885 | Ring deformation modes |

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are essential in silico techniques to predict how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. These methods are crucial in drug discovery for identifying potential therapeutic targets and understanding the molecular basis of a compound's activity. mdpi.com

The process begins with generating an optimized 3D structure of the ligand, often using quantum chemical methods. nih.gov A target protein structure is obtained from a repository like the Protein Data Bank (PDB). acs.org Molecular docking software then systematically places the ligand into the active site of the protein, calculating the binding affinity (often expressed as a docking score or binding energy in kcal/mol) for numerous possible conformations and orientations. qu.edu.sa Lower binding energy scores typically indicate a more stable and favorable interaction. acs.org

Studies on a wide range of isoxazole derivatives have demonstrated their potential to interact with various enzymes. For example, isoxazole-carboxamide and isoxazole-carboxylic acid derivatives have been evaluated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov Docking studies have shown that the isoxazole ring and its substituents can form crucial hydrogen bonds and hydrophobic interactions with key amino acid residues in the active sites of COX-1 and COX-2. nih.govresearchgate.net Other research has explored isoxazole derivatives as inhibitors of bacterial targets like DNA gyrase or fungal enzymes such as lanosterol (B1674476) 14-alpha demethylase, revealing specific binding modes that could inform the development of new antimicrobial agents. researchgate.netnih.gov

Molecular dynamics (MD) simulations can further refine these findings by simulating the movement of the ligand-protein complex over time, providing insights into the stability of the predicted binding interactions. nih.govnih.gov

The following table provides a hypothetical example of docking simulation results for an isoxazole derivative with a target enzyme, based on published studies. acs.orgnih.gov

Table 2: Example Molecular Docking Results for an Isoxazole Derivative This table is a representative example based on typical docking simulation outputs for isoxazole compounds.

| Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Cyclooxygenase-2 (e.g., 4COX) | -8.5 | Arg120, Tyr355, Ser530 | Hydrogen Bond, Pi-Alkyl |

| Carbonic Anhydrase (e.g., 1AZM) | -7.9 | His94, Thr199, Trp209 | Hydrogen Bond, Hydrophobic |

| E. coli DNA Gyrase B (e.g., 6KZV) | -9.2 | Asp73, Asn46, Gly77 | Hydrogen Bond, Electrostatic |

These computational analyses provide a robust framework for understanding the chemical properties and biological potential of this compound, guiding further experimental investigation.

Pharmacological and Biological Research Applications of 5 Isopropylisoxazole 3 Carboxylic Acid and Its Analogs

Medicinal Chemistry Applications as a Bioactive Scaffold

The isoxazole (B147169) ring is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its diverse biological activities. Its unique structural and electronic properties allow for favorable interactions with a variety of biological targets, making it a valuable component in the design of novel therapeutic agents. The isoxazole nucleus is present in several clinically used drugs and numerous compounds under investigation for a wide range of diseases, underscoring its significance as a bioactive scaffold. nih.govsemanticscholar.org

Development of Therapeutic Agents for Neurological Disorders

While specific research on 5-isopropylisoxazole-3-carboxylic acid in neurological disorders is not extensively documented in publicly available literature, the broader isoxazole scaffold is a key element in the development of centrally active agents. The isoxazole core is isosteric to other five-membered heterocycles and can modulate physicochemical properties such as polarity and hydrogen bonding capacity, which are crucial for brain penetration and receptor interaction.

Derivatives of isoxazole have been investigated for their potential to modulate neurotransmitter systems. For instance, compounds incorporating the isoxazole moiety have been designed as antagonists for the histamine (B1213489) H3 receptor, a target implicated in cognitive and sleep disorders. One such compound, 3,5-dimethyl-isoxazole-4-carboxylic acid [2-methyl-4-((2S,3'S)-2-methyl-[1,3']bipyrrolidinyl-1'-yl)phenyl] amide, was identified as a potent and selective H3 receptor antagonist with central nervous system penetration, showing potential for conditions like depression.

Furthermore, the isoxazole structure is related to the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in excitatory neurotransmission in the central nervous system. ijrrjournal.com The modulation of AMPA receptors is a therapeutic strategy for a variety of neurological conditions, including epilepsy and neurodegenerative diseases. Thiazole-carboxamide derivatives, which are structurally related to isoxazoles, have been studied as negative allosteric modulators of AMPA receptor function, highlighting the therapeutic potential of targeting this receptor with isoxazole-like structures. ijrrjournal.com

Enzyme Inhibition Research

Xanthine (B1682287) oxidase (XO) is a crucial enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. frontiersin.org Elevated levels of uric acid can lead to hyperuricemia and gout. Consequently, the inhibition of xanthine oxidase is a key therapeutic strategy for managing these conditions. wikipedia.orgeurekaselect.com Several isoxazole-containing compounds have been identified as potent xanthine oxidase inhibitors. nih.govbioorganica.com.ua

Research has demonstrated that derivatives of 5-phenylisoxazole-3-carboxylic acid are effective inhibitors of xanthine oxidase, with many exhibiting potency in the micromolar to submicromolar range. nih.gov Structure-activity relationship (SAR) studies have revealed that substitutions on the phenyl ring significantly influence inhibitory activity. For example, the presence of a cyano group at the 3-position of the phenyl ring was found to be a favorable substitution pattern, while its replacement with a nitro group generally led to a decrease in potency. nih.gov

A more recent study focused on 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids, which were designed based on bioisosteric replacement and hybridization strategies. nih.gov One compound from this series, designated as 6c , exhibited potent inhibitory activity against XO with an IC50 value of 0.13 μM, which was significantly more potent than the standard drug allopurinol (B61711) (IC50 = 2.93 μM). nih.gov Enzyme kinetic studies revealed that compound 6c acts as a mixed-type inhibitor. nih.gov Molecular docking studies suggested that the isoxazole ring's oxygen atom could form hydrogen bonds with amino acid residues Ser876 and Thr1010 in the enzyme's active site. nih.gov

| Compound | Structure | Target | IC50 (μM) | Inhibition Type |

|---|---|---|---|---|

| Compound 6c | 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid derivative | Xanthine Oxidase | 0.13 | Mixed-type |

| Allopurinol (Reference) | Purine analog | Xanthine Oxidase | 2.93 | - |

Bacterial serine acetyltransferase (SAT or CysE) is a key enzyme in the biosynthesis of L-cysteine, an amino acid essential for bacterial survival and virulence. nih.govnih.gov Since this pathway is absent in mammals, SAT is an attractive target for the development of novel antibacterial agents. nih.govnih.gov

A series of substituted (2-aminooxazol-4-yl)isoxazole-3-carboxylic acids have been identified as inhibitors of Salmonella typhimurium serine acetyltransferase. nih.govnih.gov The discovery process began with a virtual screening of a compound library, leading to the identification of several hit compounds. nih.govnih.gov Subsequent medicinal chemistry efforts focused on a hit compound, designated as compound 5 , to establish preliminary structure-activity relationships and improve inhibitory potency. nih.govsemanticscholar.org

Further biochemical analysis characterized compound 5 as a competitive inhibitor with respect to acetyl-CoA, with a Ki of 64 ± 12 µM. semanticscholar.org Computational modeling suggested that the compound occupies both the L-serine and acetyl-CoA binding pockets of the enzyme. semanticscholar.org The carboxylic acid group of the isoxazole core appears to mimic the carboxylic acid of the natural substrate, L-serine. semanticscholar.org The inhibitory activity of several analogs was evaluated, highlighting the importance of the carboxylic acid functionality, or its derivatives like amides and esters, for maintaining activity. semanticscholar.org For instance, compound 18 from this series showed an improved IC50 of 2.6 µM. semanticscholar.org

| Compound | Structure | Target Enzyme | IC50 (μM) | Ki (μM) | Inhibition Type (vs. Acetyl-CoA) |

|---|---|---|---|---|---|

| Compound 5 | (2-Aminooxazol-4-yl)isoxazole-3-carboxylic acid derivative | S. typhimurium SAT | 110 | 64 ± 12 | Competitive |

| Compound 18 | (2-Aminooxazol-4-yl)isoxazole-3-carboxylic acid derivative | S. typhimurium SAT | 2.6 | - | - |

Antimicrobial and Antiviral Efficacy Studies

The isoxazole scaffold is a constituent of various compounds with a broad spectrum of antimicrobial and antiviral activities. researchgate.netscholarsresearchlibrary.comresearchgate.netnih.gov The versatility of the isoxazole ring allows for chemical modifications that can enhance potency against a range of pathogens, including bacteria, fungi, and viruses. ijrrjournal.comresearchgate.net

In the realm of antibacterial research, novel N3, N5-di(substituted)isoxazole-3,5-diamine derivatives have demonstrated promising activity against both Gram-positive and Gram-negative bacteria. semanticscholar.org For example, compounds with para-fluoro and para-chloro substitutions on the phenyl rings showed enhanced antibacterial effects. Specifically, compound 178f exhibited a minimum inhibitory concentration (MIC) of 95 μg/mL against Escherichia coli, which was more potent than the standard drug cloxacillin (B1194729) (MIC 120 μg/mL). semanticscholar.org Against Staphylococcus aureus, compound 178e showed an MIC of 95 μg/mL, which was slightly better than cloxacillin (MIC 100 μg/mL). semanticscholar.org

In antiviral research, isoxazole-amide derivatives containing an acylhydrazone moiety have been synthesized and evaluated for their activity against plant viruses like tobacco mosaic virus (TMV) and cucumber mosaic virus (CMV). nih.gov Several of these compounds displayed significant in vivo antiviral activities, with one compound, 7t , showing curative, protective, and inactivation effects against both TMV and CMV that were superior to the commercial antiviral agent Ningnanmycin. nih.gov Additionally, isoxazole-containing compounds have been developed as inhibitors of the influenza A virus M2-S31N proton channel, a target for which resistance to existing drugs is a major concern. nih.gov These efforts have led to the identification of lead compounds with potent antiviral activity against multidrug-resistant influenza A strains. nih.gov

| Compound | Structure | Target Organism/Virus | Activity (MIC/EC50) |

|---|---|---|---|

| Compound 178f | N3, N5-di(substituted)isoxazole-3,5-diamine derivative | E. coli | 95 μg/mL (MIC) |

| Compound 178e | N3, N5-di(substituted)isoxazole-3,5-diamine derivative | S. aureus | 95 μg/mL (MIC) |

| Compound 7t | Isoxazole-amide derivative with acylhydrazone moiety | Tobacco Mosaic Virus (TMV) | Superior to Ningnanmycin |

| Compound 9q | Isoxazole-containing M2-S31N inhibitor | Influenza A (H3N2) | 0.1-0.2 μM (EC50) |

Anticancer and Antitumor Activity Assessments

The isoxazole moiety is a key structural feature in a multitude of compounds designed and synthesized for anticancer and antitumor applications. nih.govespublisher.comespublisher.combenthamdirect.comresearchgate.net These derivatives have been shown to exert their effects through various mechanisms, including the induction of apoptosis, inhibition of protein kinases, and disruption of cellular signaling pathways. researchgate.net

One area of investigation involves the modification of natural products with isoxazole rings to enhance their anticancer properties. nih.gov For example, isoxazole-curcumin analogs have been developed to improve the stability and cytotoxicity of curcumin (B1669340). nih.gov Two such derivatives, compound 2 and compound 22 , demonstrated significantly enhanced cytotoxicity against the chronic myeloid leukemia-derived K562 cell line, with IC50 values of 0.5 µM, compared to 17 µM for curcumin itself. nih.gov

Another strategy involves the synthesis of hybrid molecules that combine the isoxazole scaffold with known cytotoxic agents. A series of novel isoxazole-docetaxel analogues were synthesized by introducing isoxazolyl groups to the C3′-N position of docetaxel (B913). researchgate.net These compounds exhibited cytotoxic activities that were similar to or better than docetaxel against a panel of human cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer). researchgate.net

Furthermore, isoxazole-carboxamide derivatives have been evaluated for their cytotoxic effects. benthamdirect.com Compound 2b from one such series showed potent activity against the HeLa cell line with an IC50 value of 0.11 μg/ml, which was more potent than the standard anticancer drug doxorubicin. benthamdirect.com

| Compound | Structure | Cancer Cell Line | IC50 |

|---|---|---|---|

| Compound 2 | Isoxazole-curcumin analog | K562 (Chronic Myeloid Leukemia) | 0.5 µM |

| Compound 22 | Isoxazole-curcumin analog | K562 (Chronic Myeloid Leukemia) | 0.5 µM |

| Curcumin (Reference) | Natural product | K562 (Chronic Myeloid Leukemia) | 17 µM |

| Compound 2b | Chloro-fluorophenyl-isoxazole carboxamide derivative | HeLa (Cervical Cancer) | 0.11 μg/ml |

Anti-inflammatory Properties in Biological Systems

The isoxazole scaffold is a key feature in a variety of compounds investigated for their anti-inflammatory effects. rsc.orgscholarsresearchlibrary.comrsc.org Research has demonstrated that derivatives of isoxazole can modulate inflammatory pathways, primarily through the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). mdpi.com The overproduction of prostaglandins (B1171923) and leukotrienes, which are products of the COX and LOX pathways, respectively, contributes significantly to inflammation. mdpi.com

Studies on specific isoxazole analogs have revealed potent anti-inflammatory activity. For instance, 4,5-diarylisoxazol-3-carboxylic acids have been identified as potential anti-inflammatory agents due to their ability to act as leukotriene synthesis inhibitors. mdpi.comnih.gov Another group of compounds, indolyl–isoxazolidines, has demonstrated significant anti-inflammatory and analgesic properties. mdpi.com In preclinical studies, a selected indolyl–isoxazolidine compound effectively inhibited the production of pro-inflammatory cytokines TNF-α and IL-6 in macrophage cells and showed anti-inflammatory effects in carrageenan-induced edema tests comparable to the standard drug indomethacin. mdpi.com

Further research into amides of 5-amino-3-methyl-4-isoxazolocarboxylic acid has also yielded promising results. Specifically, the p-etoxyphenylamid and p-chlorophenylamid of 5-benzoylamino-3-methyl-4-isoxazolocarboxylic acid displayed strong anti-inflammatory and antibacterial effects. mdpi.comnih.gov The potent activity of these compounds was attributed to the presence of the benzoyl group at the 5-position of the isoxazole ring. mdpi.comnih.gov Additionally, isoxazole-3-carboxamide (B1603040) derivatives have been shown to attenuate acute inflammatory responses in animal models. nih.gov

| Compound/Analog Class | Mechanism of Action / Finding | Reference(s) |

| 4,5-Diarylisoxazol-3-carboxylic acids | Inhibit leukotriene synthesis, showing potential as anti-inflammatory drugs. | mdpi.comnih.gov |

| Indolyl–isoxazolidines | Significantly inhibited LPS-induced TNF-α and IL-6 production in macrophage cells. | mdpi.com |

| p-Chlorophenylamid of 5-benzoylamino-3-methyl-4-isoxazolocarboxylic acid | Displayed strong anti-inflammatory activity, attributed to the benzoyl group in position 5. | mdpi.comnih.gov |

| Isoxazole-3-carboxamide derivatives | Attenuated acute inflammatory response in a rat complete Freund's adjuvant assay. | nih.gov |

Neuroprotective Effects in Preclinical Models

Isoxazole derivatives are recognized as attractive candidates in drug discovery for neurodegenerative disorders. rsc.orgrsc.orgresearchgate.net Alzheimer's disease, a multifactorial neurodegenerative disorder, is characterized by beta-amyloid plaques, neurofibrillary tangles, and increased oxidative stress. nih.gov Compounds with an isoxazolone nucleus have been reported as neuroprotective agents, and research has focused on their potential to mitigate these pathological markers. nih.gov

In a preclinical model using streptozotocin-induced Alzheimer's disease in mice, a newly synthesized 3,4,5-trimethoxy isoxazolone derivative (TMI) was evaluated for its anti-Alzheimer's potential. nih.gov The study found that pretreatment with TMI significantly improved memory and cognitive behavior. nih.gov Molecular analysis revealed that TMI attenuated the levels of beta-amyloid (Aβ1-42) and tau proteins in the brains of the test subjects. nih.gov Furthermore, the compound decreased levels of acetylcholinesterase inhibitors and increased levels of antioxidant enzymes, indicating its potential for treating neurodegenerative diseases like Alzheimer's. nih.gov

Other research has explored isoxazole-containing hybrids for treating central nervous system disorders. mdpi.com These compounds have been designed to modulate various receptors, including the γ-aminobutyric acid (GABAA) α5 receptor and the nicotinic acetylcholine (B1216132) receptor (nAChR), which could be beneficial for cognitive impairment in conditions such as Alzheimer's disease and Parkinson's disease. mdpi.com For example, certain isoxazole–isoxazole hybrids have demonstrated potent inhibitory activity against the α7 nicotinic acetylcholine receptor type. mdpi.com

Evaluation as Immunosuppressive Agents

The isoxazole ring is a core component of established immunosuppressive drugs, most notably Leflunomide, which is used in the treatment of rheumatoid arthritis. mdpi.comnih.gov This has prompted extensive research into other isoxazole derivatives for their potential as immunomodulatory agents. nih.gov Studies in rodent models have evaluated numerous isoxazole derivatives for their in vitro and in vivo immunosuppressive activities. mdpi.com

Research has shown that derivatives such as 5-amino-3-methylisoxazole-4-carboxylic acid amides and ureilenes, as well as 5-aminomethinimino-3-methyl-4-isoxazolecarboxylic acid phenylamides, can suppress both humoral and cellular immune responses in mice. mdpi.com Similarly, 5-amino-3-methyl-4-isoxazolecarboxylic acid semicarbazides and thiosemicarbazides demonstrated significant suppression of the in vivo humoral immune response to sheep red blood cells in mice at low doses. nih.gov

A specific derivative, 5-amino-N′-(2,4-dihydroxyphenyl)methylidene-N,3-dimethyl-1,2-oxazole-4-carbohydrazide (compound MM3), was identified as a nontoxic compound with strong immunosuppressive properties. nih.gov This compound was shown to inhibit the proliferation of mitogen-induced human peripheral blood mononuclear cells and suppress the production of tumor necrosis factor-alpha (TNF-α). nih.gov The mechanism of its immunosuppressive action is suggested to be a proapoptotic pathway involving the activation of caspases, Fas, and NF-κB1. nih.gov

| Compound/Analog Class | Finding | Model System | Reference(s) |

| Leflunomide | A well-recognized immunosuppressive drug used as a reference in studies. | Clinical Use | mdpi.comnih.gov |

| 5-Amino-3-methyl-4-isoxazolecarboxylic acid semicarbazides and thiosemicarbazides | Significant suppression of the humoral immune response. | Mice | nih.gov |

| N′-substituted derivatives of 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide | Exhibited immunosuppressive activity. | Mouse and Human Experimental Models | nih.gov |

| Compound MM3 | Strong antiproliferative activity and inhibition of TNF-α production. | Human Blood Lymphocytes & Jurkat Cells | nih.gov |

Modulation of Ion Channels, Including Voltage-Gated Calcium and Potassium Channels

Isoxazole derivatives have been investigated as modulators of various ion channels, which are critical for cellular excitability and signaling. morressier.comnih.gov Research has specifically identified isoxazole-containing compounds that act as antagonists for voltage-gated calcium channels (VGCCs). morressier.com VGCCs are crucial for processes such as neurotransmitter release, muscle contraction, and gene transcription. mdpi.com

One area of research has focused on the bioisosteric replacement of the 4-aryl group in 4-aryl-1,4-dihydropyridines (a class of calcium channel blockers) with an isoxazole ring. morressier.com This led to the development of isoxazolyl dihydropyridines, which possess robust activity at the voltage-gated calcium channel and exhibit subtype selectivity. morressier.com The π-deficient nature of the isoxazole ring serves a similar function to electron-withdrawing groups on the traditional carbocyclic aryl ring. morressier.com

In addition to calcium channels, isoxazole derivatives have been designed to target voltage-gated sodium channels. nih.govnih.gov For example, a series of novel isoxazole compounds were synthesized and evaluated as voltage-gated sodium channel blockers for the potential treatment of chronic pain. nih.govdoi.org Another study developed benzo[d]isoxazole derivatives that displayed anticonvulsant activity by selectively blocking the NaV1.1 voltage-gated sodium channel subtype. nih.gov While direct modulation of potassium channels by this compound is less specifically documented in the provided context, the broad investigation of isoxazoles as ion channel modulators suggests a potential area for future research.

Role as Non-Proteinogenic Amino Acids in Peptide Synthesis

Non-proteinogenic, or unnatural, amino acids are valuable building blocks in drug discovery and peptide synthesis, often used to create peptidomimetics with enhanced properties. nih.gov Certain isoxazole derivatives, by virtue of containing both amino and carboxylic acid functional groups, can be classified as non-proteinogenic amino acids. nih.gov

One such example is 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA), which is considered a β-amino acid because its amino group is on the carbon atom at the β-position relative to the carboxy group. nih.gov Research has explored the application of AMIA in solid-phase peptide synthesis. nih.gov Studies have successfully demonstrated that it is possible to couple an unblocked AMIA molecule to the α-amino group of the N-terminal amino acid residue of a peptide that is bound to a solid support. nih.gov This allows for the creation of novel α/β-mixed peptide hybrids, which were previously undescribed in the literature. nih.gov The incorporation of such isoxazole-based amino acids introduces a new scaffold that can be used to generate molecular diversity in peptide libraries. nih.govacs.org

Structure-Activity Relationship (SAR) and Rational Drug Design

Impact of Substituent Modifications on Biological Potency and Selectivity

The biological activity of isoxazole derivatives is highly dependent on the nature and position of substituents on the isoxazole ring and its appended functional groups. nih.govnih.gov Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds for various therapeutic targets. nih.govnih.govesisresearch.org

Anti-inflammatory and Immunosuppressive Activity: In a series of 5-amino-3-methyl-4-isoxazolocarboxylic acid derivatives, the presence of a benzoyl group at position 5 was found to be critical for their potent anti-inflammatory and antibacterial effects. mdpi.comnih.gov For immunosuppressive agents, studies revealed that the character and location of substituted groups resulted in differential inhibitory activities. nih.gov For instance, compounds substituted at position 4 with a strong electrophilic group were found to be the most active. nih.gov

Ion Channel Modulation: In the rational design of isoxazolyl dihydropyridines as voltage-gated calcium channel antagonists, modifications at the 3- and 5-positions of the isoxazole ring were used to explore novel conformational and configurational space, leading to improved efficacy and subtype selectivity. morressier.com For isoxazole-based voltage-gated sodium channel blockers, SAR studies focused on substitutions at the benzylic position of a benzamide (B126) moiety, finding that a spirocyclobutyl substitution significantly enhanced inhibitory activity against the Na(v)1.7 channel. nih.gov

Antitubercular Activity: In the development of isoxazole-chalcone hybrids against Mycobacterium tuberculosis, SAR analysis showed that non-polar groups like halogens and alkyl groups on the chalcone's benzene (B151609) ring resulted in better activity, whereas hydroxyl groups significantly reduced activity. nih.gov For a series of 5-phenyl-3-isoxazolecarboxylic acid methyl ester-chalcone hybrids, specific substitutions led to compounds with potent activity against drug-resistant strains. nih.gov

These examples highlight how systematic modification of substituents is a key strategy in the rational design of isoxazole-based therapeutic agents to enhance their biological profiles. nih.gov

Exploration of Carboxylic Acid Bioisosteres in Drug Design

In medicinal chemistry, the carboxylic acid functional group is a common component of pharmacophores due to its ability to engage in crucial hydrogen bonding interactions with biological targets. However, this moiety can also introduce undesirable properties, such as metabolic instability, potential toxicity, and poor passive diffusion across biological membranes. nih.govsemanticscholar.org To mitigate these drawbacks while preserving therapeutic activity, medicinal chemists often employ bioisosteres—chemical substituents with similar physical or chemical properties that produce broadly similar biological effects. nih.govresearchgate.net

Table 1: Common Carboxylic Acid Bioisosteres This table is generated based on common knowledge in medicinal chemistry and information from the provided search results.

| Bioisostere Class | Example | Key Features |

| Azoles | Tetrazole, Isoxazole | Acidic N-H proton, similar charge distribution to carboxylate |

| Hydroxamic Acids | Benzhydroxamic acid | Metal-chelating properties, can act as H-bond donor/acceptor |

| Sulfonamides | Arylsulfonamide | Acidic N-H, geometrically similar to carboxylate |

| Acylcyanamides | N-Cyanoacetamide | Planar, acidic N-H, H-bonding capability |

Pharmacokinetic Considerations in Compound Optimization

The process of optimizing a lead compound into a viable drug candidate involves the careful tuning of its pharmacokinetic (PK) and ADME properties. ugent.be The goal is to develop a molecule that can be effectively absorbed by the body, distributed to the target tissue, metabolized at an appropriate rate, and excreted without causing toxicity. researchgate.netugent.be Introducing bioisosteres like the isoxazole ring is a key strategy in this optimization process. researchgate.net

Table 2: Key Pharmacokinetic Parameters in Compound Optimization This table is based on parameters discussed in the provided search results.

| Parameter | Description | Desired Outcome for Oral Drugs |

| Lipophilicity (LogP) | The compound's affinity for fatty vs. aqueous environments; affects absorption and distribution. | Balanced value (typically 1-5) to ensure membrane permeability without sacrificing solubility. |

| Total Polar Surface Area (TPSA) | A measure of the surface area of polar atoms; correlates with membrane permeability. | Generally lower values are preferred for better cell penetration. |

| GI Absorption | The extent to which a drug is absorbed from the gastrointestinal tract. | High absorption is typically desired. |

| Bioavailability Score | An overall score predicting the fraction of an administered dose that reaches systemic circulation. | A higher score indicates better potential as an orally administered drug. |

| Blood-Brain Barrier (BBB) Permeability | The ability of a compound to cross the barrier protecting the central nervous system. | Desired only for drugs targeting the brain. |

Applications in Agricultural Chemical Research

Development of Pest Resistance Modulators

The development of compounds that can modulate how crops respond to pests is a key area of agricultural research. While direct evidence for this compound as a pest resistance modulator is limited, its application as a building block for herbicides falls within the broader scope of managing agricultural pests, in this case, weeds. chemimpex.com By controlling weed populations, these chemical agents help protect crops from one of the most significant pressures that can impact their growth and survival, indirectly contributing to a more robust and resilient agricultural system. chemimpex.com

Contributions to Advanced Materials Science and Polymer Chemistry

The unique chemical structure of isoxazole-based compounds also lends them to applications in materials science. Research into 5-Propyl-isoxazole-3-carboxylic acid, a structural analog, indicates its utility in the creation of advanced materials. chemimpex.com Specifically, it is being investigated for its role in synthesizing polymers that exhibit enhanced thermal and chemical resistance. chemimpex.com These properties are highly desirable for materials used in demanding environments where stability at high temperatures and resistance to corrosive chemicals are paramount.

Table 3: Potential Applications in Materials Science This table is based on information for an analog compound from the provided search results.

| Property Enhancement | Potential Application |

| Thermal Resistance | High-performance plastics, aerospace components, automotive parts |

| Chemical Resistance | Protective coatings, chemical storage and transport containers, industrial linings |

Utility in Analytical Chemistry for Substance Detection and Quantification

The detection and quantification of specific chemical substances are fundamental to many areas of scientific research. While specific validated analytical methods for this compound are not detailed in the available literature, standard techniques for the analysis of carboxylic acids and heterocyclic compounds are well-established. mdpi.com These methods are crucial for applications such as studying metabolic pathways in biochemical research or monitoring the concentration of a substance in an experimental system. chemimpex.com

Techniques like high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for separating, identifying, and quantifying low-molecular-weight compounds in complex biological samples. mdpi.com For compounds lacking a strong chromophore, derivatization may be employed to allow for detection by ultraviolet or fluorescence detectors. mdpi.com Spectrophotometric methods, which measure the absorption of light, can also be developed for quantification, sometimes after a chemical reaction that produces a colored product. ekb.eg

Table 4: Common Analytical Techniques for Carboxylic Acid Quantification This table is based on general information from the provided search results.

| Analytical Technique | Principle | Common Application |

| High-Performance Liquid Chromatography (HPLC) | Separation based on a compound's interaction with a stationary phase, often followed by UV detection. | Quantification of known compounds in mixtures. mdpi.comekb.eg |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Separation by LC followed by highly sensitive and specific detection based on mass-to-charge ratio. | Detection of trace amounts of drugs and metabolites in biological fluids. mdpi.comresearchgate.net |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Identification of unknown substances in complex samples. nih.gov |

| Spectrophotometry | Measurement of light absorbance by a substance at a specific wavelength. | Quantification of compounds in solution, often after a color-forming reaction. ekb.eg |

Future Research and Translational Potential of this compound

The isoxazole scaffold is a cornerstone in medicinal chemistry, valued for its wide array of biological activities. nih.govnih.gov Within this class of compounds, this compound represents a molecule of significant interest for future therapeutic development. Its structural features suggest potential for diverse pharmacological applications, warranting further investigation into its synthesis, biological mechanisms, and delivery. This article explores the prospective research directions and translational potential of this specific isoxazole derivative.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-isopropylisoxazole-3-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : The compound is often synthesized via HATU-mediated coupling of this compound with amines or heterocycles (e.g., 3-chloro-4-fluoroaniline) under mild conditions (room temperature to reflux) . Alternative methods include cycloaddition of nitrile oxides to alkynes using hypervalent iodine reagents, followed by hydrolysis to the carboxylic acid . Yields vary with substituents: electron-withdrawing groups on the amine improve coupling efficiency (60–85%), while steric hindrance reduces yields (40–50%) .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Purification typically involves recrystallization (e.g., ethyl acetate/hexane) or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) .

Q. How should researchers handle and store this compound to ensure stability?

- Guidelines : Store in airtight, light-resistant containers at 2–8°C in a dry, ventilated environment. Avoid exposure to moisture, heat (>40°C), and incompatible materials (strong oxidizers, bases) to prevent decomposition .

- Stability Data : Limited decomposition occurs under recommended storage, but prolonged exposure to humidity may hydrolyze the isoxazole ring. Pre-purge storage containers with inert gas (N₂/Ar) to minimize oxidation .

Advanced Research Questions

Q. What strategies optimize the structure-activity relationship (SAR) of this compound derivatives for biological targets?

- Approach :